
(2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methyl group and a trifluoromethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
The synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-bromo-6-(trifluoromethyl)pyridine with an organolithium reagent, such as n-butyllithium, to form the corresponding lithium intermediate. This intermediate is then treated with a boron reagent, such as trimethyl borate, to yield the desired boronic acid .
Industrial production methods for this compound are not widely documented, but the general approach involves similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and purity.
化学反应分析
(2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is known to undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions and reagents used.
Substitution: The trifluoromethyl group on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically more complex organic molecules that incorporate the pyridine ring and the boronic acid group.
科学研究应用
(2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its unique structure allows for the fine-tuning of biological activity.
Medicine: Research into new drug candidates often involves the use of this boronic acid to create novel compounds with potential therapeutic effects. It is particularly useful in the design of anti-cancer and anti-inflammatory agents.
Industry: In addition to its use in pharmaceuticals, the compound is also employed in the production of polymers and other advanced materials with specific properties.
作用机制
The mechanism by which (2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the precise construction of complex molecular architectures.
相似化合物的比较
(2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid can be compared with other boronic acids, such as:
2-(Methylcarboxy)pyridine-5-boronic acid: Similar in structure but with a carboxy group instead of a trifluoromethyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine: Contains a pinacol ester instead of a boronic acid group.
3-Aminopyridine-5-boronic acid pinacol ester: Features an amino group and a pinacol ester.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in the synthesis of molecules with specific electronic and steric requirements.
属性
分子式 |
C7H7BF3NO2 |
|---|---|
分子量 |
204.94 g/mol |
IUPAC 名称 |
[2-methyl-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-2-5(8(13)14)3-6(12-4)7(9,10)11/h2-3,13-14H,1H3 |
InChI 键 |
SMNYBZRQYASFJL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)C(F)(F)F)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




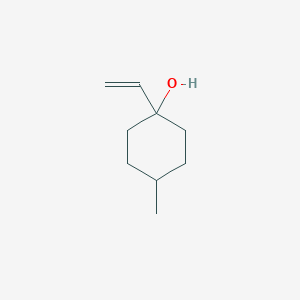
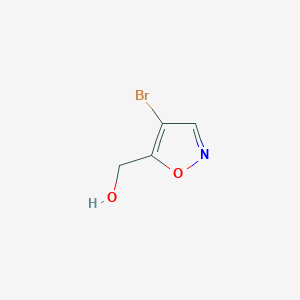

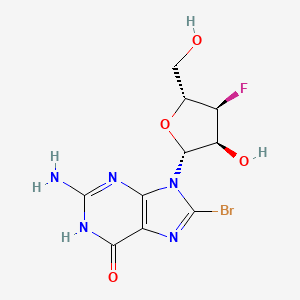
![tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913375.png)
![(R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13913383.png)
![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)
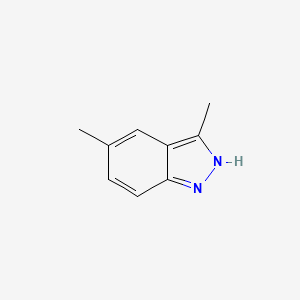

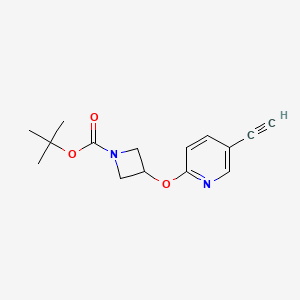
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)
![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)
